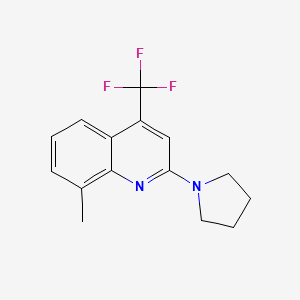

![molecular formula C19H26N2O3S B2589908 4-methyl-N'-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide CAS No. 324036-87-5](/img/structure/B2589908.png)

4-methyl-N'-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

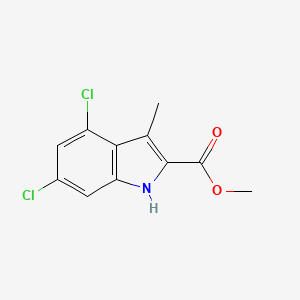

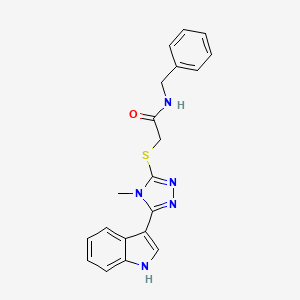

The compound “4-methyl-N’-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide” is a complex organic molecule. It contains a tricyclo[4.3.1.1(3,8)]undecane moiety, which is a type of polycyclic hydrocarbon with a unique three-ring structure . This moiety is attached to a benzenesulfonyl hydrazide group through a carbonyl linkage. The benzenesulfonyl hydrazide group is a common functional group in organic chemistry, often used in the synthesis of various organic compounds.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the tricyclo[4.3.1.1(3,8)]undecane moiety. This moiety is a polycyclic hydrocarbon with a unique three-ring structure . The benzenesulfonyl hydrazide group would add additional complexity to the molecule’s structure.科学的研究の応用

Transformation into Octahydro-2,5-methano-azulene System

Research has demonstrated the transformation of tricyclic undecadiene systems into new molecular frameworks, such as the octahydro-2,5-methano-azulene system. This process involves successive treatments with sodium amide, potassium hydroxide, LiAlH4, and TsCl, resulting in remarkably clean formations of complex molecular structures (Fráater, 1976).

Access to 4-Homoisotwistane

Another application involves the synthesis of 4-homoisotwistane, a molecule obtained through the intramolecular Diels-Alder reactions of alkenylcyclohexadienes. This synthesis highlights the compound's use as a stable intermediate in acid-catalyzed isomerization processes, leading to the production of methyladamantanes (Takaishi et al., 1974).

Synthesis of Bicyclo[6.2.1]undecane Ring Systems

The compound has been used in synthesizing functionalized bicyclo[6.2.1]undecane derivatives, showcasing its versatility in organic synthesis. Starting with cycloaddition reactions, researchers have developed methods to overcome the resistance to hydrolysis of intermediate lactams, enhancing the efficiency of synthesis processes (Constantino et al., 2003).

Wolff-Kishner Reduction in Twisted Amide Synthesis

An innovative application involves the Wolff-Kishner reduction of a nonresonance stabilized or "twisted" amide. This process leads to the synthesis of benzo-1-aza-adamantane derivatives, demonstrating the compound's utility in producing complex structures without hydrolysis to amino acid derivatives (Bashore et al., 2003).

Intramolecular Photocycloaddition for Skeleton Access

The photochemistry of related compounds has been explored for efficient intramolecular cycloaddition, yielding good yields of oxatricyclo-undecadienes. This research underscores the importance of electron-withdrawing substituents in directing photochemical reactions (AlQaradawi et al., 1992).

特性

IUPAC Name |

N'-(4-methylphenyl)sulfonyltricyclo[4.3.1.13,8]undecane-1-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3S/c1-13-2-6-17(7-3-13)25(23,24)21-20-18(22)19-10-14-4-5-15(11-19)9-16(8-14)12-19/h2-3,6-7,14-16,21H,4-5,8-12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWHVTKPNBOHAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C23CC4CCC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

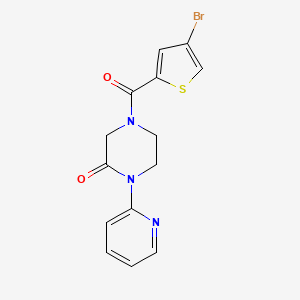

![N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2589832.png)

![8-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2589836.png)